3-Nitrophenyl morpholine-4-sulfonate

Antiproliferative Medicinal Chemistry Cancer Research

3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) is an aryl sulfonate ester featuring a morpholine sulfonate moiety conjugated to a 3-nitrophenyl group. Its molecular formula is C10H12N2O6S, with a molecular weight of 288.27 g/mol.

Molecular Formula C10H12N2O6S
Molecular Weight 288.27
CAS No. 890602-99-0
Cat. No. B2480911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenyl morpholine-4-sulfonate
CAS890602-99-0
Molecular FormulaC10H12N2O6S
Molecular Weight288.27
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O6S/c13-12(14)9-2-1-3-10(8-9)18-19(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2
InChIKeyPKBXVFQIPYYHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) Procurement Overview: Chemical Identity and Baseline Characteristics


3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) is an aryl sulfonate ester featuring a morpholine sulfonate moiety conjugated to a 3-nitrophenyl group . Its molecular formula is C10H12N2O6S, with a molecular weight of 288.27 g/mol . The compound is typically supplied as a solid with solubility in polar organic solvents, making it suitable for use as a biochemical probe and a building block in medicinal chemistry . Its core structure, a morpholine ring linked via a sulfonate ester to a meta-nitrophenyl group, distinguishes it from other positional isomers (e.g., para-nitrophenyl or ortho-nitrophenyl derivatives) and alternative sulfonyl-linked morpholines, leading to different reactivity, stability, and potential biological interaction profiles .

Why 3-Nitrophenyl morpholine-4-sulfonate Cannot Be Substituted with Generic Morpholine Sulfonates


Simple substitution of 3-Nitrophenyl morpholine-4-sulfonate with other morpholine-4-sulfonate derivatives or nitrophenyl positional isomers is scientifically unjustified. The presence of a *meta*-nitrophenyl group attached via a sulfonate ester, as opposed to a *para*- or *ortho*-nitrophenyl group or a direct sulfonyl linkage, fundamentally alters the compound's electronic distribution, hydrolytic stability, and spatial orientation for molecular recognition . For instance, while the *para*-nitrophenyl isomer (4-((4-nitrophenyl)sulfonyl)morpholine, CAS 1024-30-2) is a distinct compound with its own set of properties, its electron distribution and steric profile differ from the *meta*-substituted target compound . Furthermore, the sulfonate ester linkage in 3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) is chemically distinct from the sulfonamide linkage found in many morpholine derivatives, leading to different cleavage kinetics and metabolic pathways in biological systems [1]. This unique combination of regiochemistry and functional group linkage dictates its specific performance in applications ranging from enzyme inhibition assays to use as a synthetic intermediate, rendering generic substitution unreliable.

Quantitative Differentiation Evidence for 3-Nitrophenyl morpholine-4-sulfonate Procurement


Cellular Antiproliferative Activity of 3-Nitrophenyl morpholine-4-sulfonate

In a cellular viability assay, 3-Nitrophenyl morpholine-4-sulfonate demonstrated a quantified antiproliferative effect, with a reported half-maximal inhibitory concentration (IC50) of 25 µM after 48 hours of exposure . This activity is attributed to the induction of oxidative stress leading to apoptosis . While a direct head-to-head comparison with a specific comparator compound under identical conditions is not provided, this IC50 value serves as a quantitative baseline for its cellular potency. By contrast, a related compound, 4-(phenylsulfonyl) morpholine, was reported to have a Minimum Inhibitory Concentration (MIC) of >512 µg/mL against bacterial strains, indicating a different potency profile and biological target class (antibacterial vs. antiproliferative) [1].

Antiproliferative Medicinal Chemistry Cancer Research

Hydrolytic Stability Profile of m-Nitrophenyl Sulfonate Esters

Studies on the in vitro stability of *m*-nitrophenyl sulfonate esters, which are structural analogs of the target compound, demonstrate that they are susceptible to hydrolysis in biological media, a property that can be exploited for prodrug design [1]. Specifically, *m*-nitrophenyl sulfonate esters of p-sulfophenylxanthine derivatives were found to be hydrolyzed to their parent drugs in rat liver via enzymatic biotransformation [1]. While kinetic rate constants (e.g., k_hyd) for the exact target compound are not specified in the identified literature, this class-level evidence indicates that the *meta*-nitrophenyl sulfonate ester linkage is cleavable in a biological context. In contrast, other sulfonate esters (e.g., isopropyl sulfonates) exhibit different stability profiles, with some being labile even to mild acidic conditions like TFA, while others (like many aryl sulfonates) are stable under the same conditions [2].

Prodrug Design Hydrolytic Stability Chemical Biology

Synthetic Yield as a Practical Differentiation for 4-(3-Nitrophenylsulfonyl)morpholine

A validated synthesis route for a closely related compound, 4-(3-Nitrophenylsulfonyl)morpholine (CAS 91619-33-9), reports a high isolated yield of 88.3% under standard reaction conditions . The synthesis involves reacting the appropriate sulfonyl chloride with morpholine in the presence of triethylamine in dichloromethane for 2 hours . While this is not a direct measurement for 3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0), the synthetic approach for the analogous sulfonamide suggests a potentially efficient and scalable route for the sulfonate ester variant. In contrast, other nitration processes for related morpholine derivatives have shown lower overall yields (e.g., a 59% overall yield improvement was noted as significant for a related compound ), highlighting the value of a robust, high-yielding synthesis.

Organic Synthesis Process Chemistry Yield Optimization

Caveat on Specific High-Affinity Binding Data for 3-Nitrophenyl morpholine-4-sulfonate

It is crucial to note that a reported high-affinity binding interaction (Kd = 1.35 nM) found in database entries for a compound with a similar name is attributed to CHEMBL4635634 (BindingDB ID BDBM50538677), which corresponds to a morpholine-4-sulfonate derivative with a different core structure and is not 3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) [1]. This underscores the importance of verifying structural identity using CAS number rather than name alone when assessing literature data for procurement decisions. The target compound's own reported activities are in the micromolar range (e.g., IC50 = 25 µM for antiproliferative effect), which is a more accurate reflection of its potency profile .

Binding Affinity Target Engagement Data Integrity

Optimal Application Scenarios for 3-Nitrophenyl morpholine-4-sulfonate Based on Verified Evidence


Cellular Antiproliferative Screening and Apoptosis Research

Based on its reported IC50 value of 25 µM in cellular viability assays , 3-Nitrophenyl morpholine-4-sulfonate (CAS 890602-99-0) is a suitable tool compound for initial screening campaigns in academic or industrial medicinal chemistry programs focused on discovering novel antiproliferative agents. Its mode of action, linked to oxidative stress induction and apoptosis , makes it particularly relevant for cancer biology studies. Researchers can use this quantifiable activity as a benchmark for structure-activity relationship (SAR) studies around the morpholine-4-sulfonate scaffold, comparing new analogs against this established baseline activity.

Chemical Biology and Prodrug Design Feasibility Studies

Class-level evidence demonstrating the hydrolytic lability of *m*-nitrophenyl sulfonate esters in biological environments, such as rat liver preparations , positions 3-Nitrophenyl morpholine-4-sulfonate as a candidate for prodrug development and chemical biology probe design. Its sulfonate ester linkage serves as a cleavable motif, a property not universally shared by all sulfonates (e.g., some are stable to acidic conditions) [1]. This makes it a valuable starting point for studies requiring controlled release of a pharmacophore or a masking group that is cleaved in specific cellular compartments.

Organic Synthesis as a Building Block for Meta-Substituted Derivatives

The compound's utility as a synthetic building block is supported by the high yield (88.3%) reported for the synthesis of a closely related sulfonamide analog . This suggests that robust, efficient synthetic routes are likely adaptable for producing 3-Nitrophenyl morpholine-4-sulfonate at scale. Procurement for this purpose is justified for research groups aiming to generate libraries of *meta*-nitrophenyl-substituted compounds or to explore the chemical space of morpholine sulfonates. Its distinct regiochemistry (*meta*- vs. *para*-substituted nitrophenyl group) is a critical factor for creating diverse compound collections for drug discovery or materials science.

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